

5-Boronopicolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Boronopicolinic acid

Cat. No.: B1519822

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Introduction

5-Boronopicolinic acid, also known as 6-carboxypyridine-3-boronic acid, is a pyridine derivative containing a boronic acid functional group.^{[1][2]} This compound has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique chemical properties make it a valuable building block in organic synthesis and a versatile tool in the design of targeted drug delivery systems.^{[3][4]} This technical guide provides an in-depth overview of **5-boronopicolinic acid**, including its chemical identification, physical properties, and key applications, with a focus on experimental protocols and relevant biological pathways.

Chemical Identification and Properties

The definitive identifier for **5-boronopicolinic acid** is its CAS number: 913836-11-0.^{[1][5][6]} A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
CAS Number	913836-11-0	[1][5]
Molecular Formula	C ₆ H ₆ BNO ₄	[1][5]
Molecular Weight	166.93 g/mol	[1][5]
Purity	≥95%	[1]
Alternate Name	6-Carboxypyridine-3-boronic acid	[1][2]

Applications in Research and Drug Development

5-Boronopicolinic acid serves as a crucial intermediate in the synthesis of complex organic molecules, largely through its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7][8] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7]

Furthermore, the boronic acid moiety of this compound exhibits a strong affinity for diols, a chemical feature present in sialic acids which are often overexpressed on the surface of cancer cells.[3][4] This interaction forms the basis for its application in targeted drug delivery systems, where nanoparticles functionalized with **5-boronopicolinic acid** can selectively bind to tumor cells, thereby enhancing the local concentration and efficacy of encapsulated anticancer drugs. [3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **5-boronopicolinic acid** with an aryl halide.

Materials:

- **5-Boronopicolinic acid**

- Aryl halide (e.g., aryl bromide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., potassium carbonate, K_2CO_3)
- Solvent (e.g., 1,4-dioxane and water)
- Round-bottom flask or pressure vessel
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Heating mantle or oil bath

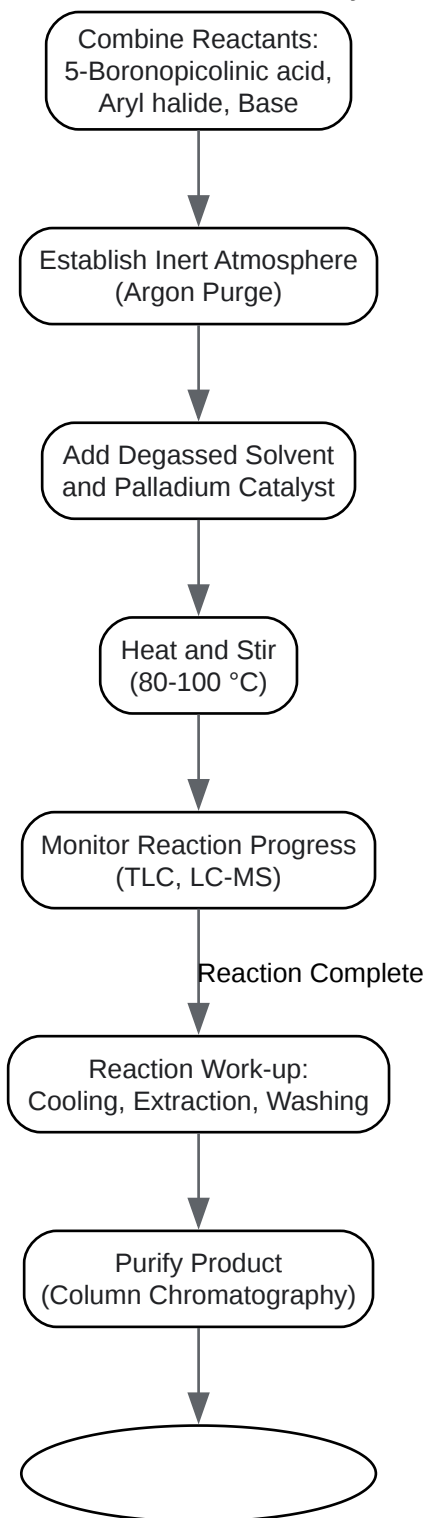
Procedure:

- **Reaction Setup:** In a clean and dry round-bottom flask equipped with a magnetic stir bar, combine **5-boronopicolinic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.5 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum and purge the vessel with an inert gas, such as argon, for 10-15 minutes to remove oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent (a mixture of 1,4-dioxane and water is common) to the flask.^[9] Subsequently, add the palladium catalyst (0.05-0.1 equivalents).
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Experimental Workflow: Suzuki-Miyaura Coupling



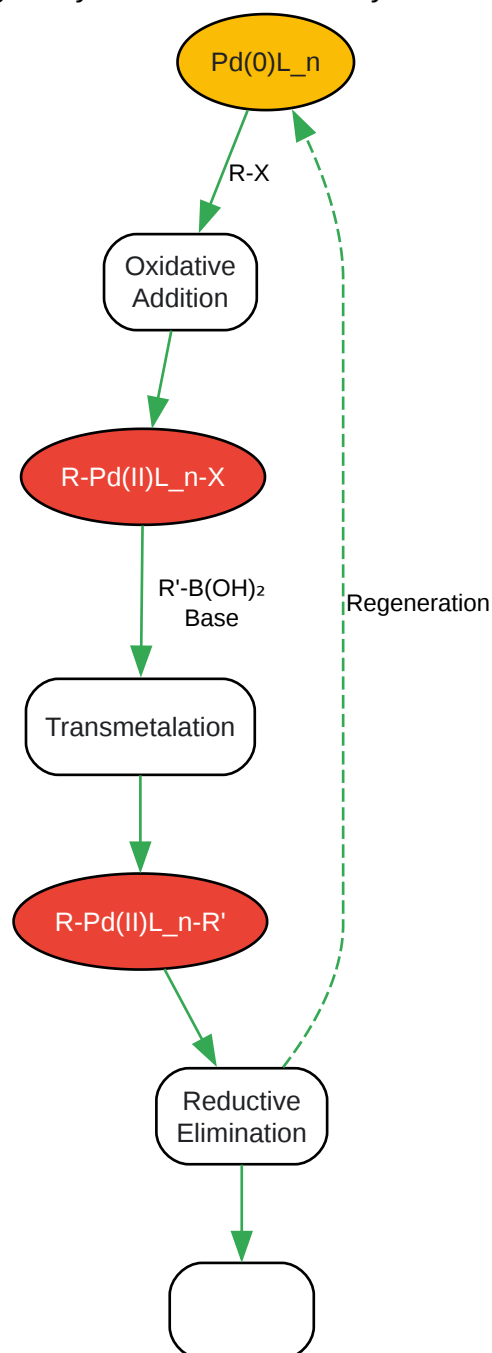
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A typical experimental workflow for the solution-phase Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The underlying mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

5-Boronopicolinic acid should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[10] Avoid breathing dust and prevent contact with skin and eyes.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12] Store the compound in a tightly sealed container in a cool, dry place.[5] Some sources recommend storage at -20°C for maximum stability.[5]

Conclusion

5-Boronopicolinic acid is a versatile chemical compound with significant applications in organic synthesis and drug discovery. Its utility in the robust Suzuki-Miyaura coupling reaction and its potential for targeted drug delivery make it a compound of high interest to researchers and scientists. The protocols and information provided in this guide offer a comprehensive starting point for its use in a laboratory setting.

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